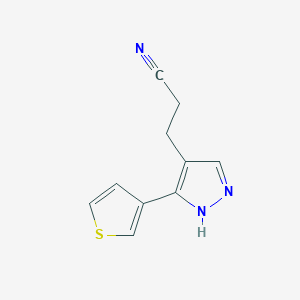
3-(3-(噻吩-3-基)-1H-吡唑-4-基)丙腈
描述
“3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile” is a compound that incorporates a thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives, including “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile”, can be synthesized via various methods. For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
Molecular Structure Analysis
The molecular structure of “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile” incorporates a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also incorporates a pyrazole moiety, which is a class of organic compounds with the formula C3H3N2H .
科学研究应用
合成和表征
多取代联吡唑和吡唑基嘧啶:一个衍生物与氮亲核试剂反应生成联吡唑、吡唑基恶唑和吡唑基嘧啶衍生物,展示了其在多种杂环合成中的用途 (Dawood, Farag, & Ragab, 2004).
羟基吡唑啉:证明了 3-苯基-1-(噻吩-2-基)丙-2-烯-1-酮向羟基吡唑啉的转化,突出了生成新型杂环化合物的多功能性 (Parveen, Iqbal, & Azam, 2008).
锚定在氧化石墨烯上的磺酸催化剂:用于合成吡唑并[3,4-b]吡啶-5-腈,突出了催化和绿色化学应用的创新方法 (Zhang 等,2016 年).
生物活性研究
抗癌和计算机模拟研究:一个吡唑连接的噻唑烷-2,4-二酮衍生物表现出显着的抗癌活性,表明了这些化合物的治疗潜力 (Alshammari 等,2021 年).
壳聚糖席夫碱的抗菌活性:杂芳基吡唑衍生物表现出抗菌活性,表明了这些化合物在开发新型抗菌剂中的重要性 (Hamed 等,2020 年).
抗抑郁活性:合成了苯基-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-甲硫代酰胺,并证明了其作为抗抑郁药物的潜力,突出了其在心理健康研究中的重要性 (Mathew, Suresh, & Anbazhagan, 2014).
未来方向
Thiophene and its derivatives, including “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile”, have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
作用机制
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
生化分析
Biochemical Properties
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular processes such as growth and differentiation . Additionally, 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile can bind to receptor proteins, altering their conformation and affecting downstream signaling events .
Cellular Effects
The effects of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting an anti-inflammatory effect . Moreover, 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in cell proliferation . Additionally, 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile can influence gene expression by interacting with transcription factors, which are proteins that regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile has been associated with sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, the compound can influence the activity of cofactors, which are non-protein molecules that assist enzymes in catalyzing biochemical reactions .
Transport and Distribution
Within cells and tissues, 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific cellular compartments . For example, the compound may accumulate in the cytoplasm or nucleus, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanenitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJQBTSJVJKEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



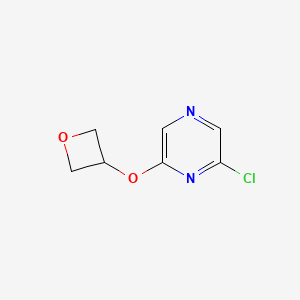
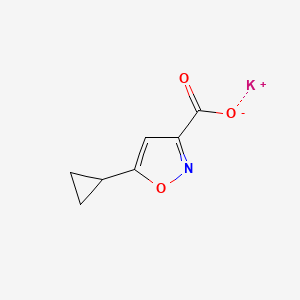


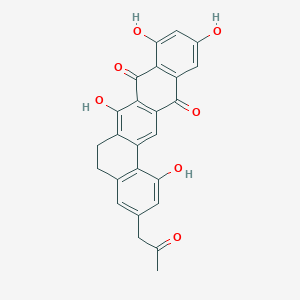
![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
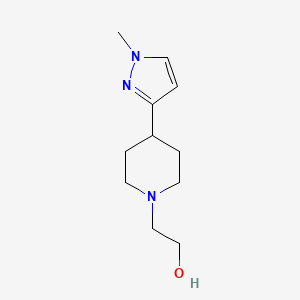
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)